molecular formula C23H23NO5 B14092781 2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092781
M. Wt: 393.4 g/mol
InChI Key: MCPYFAMHVCLKFO-UHFFFAOYSA-N
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Description

2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene and pyrrole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or targets.

    Industry: Its properties may make it suitable for use in materials science, such as in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but differs in its overall structure and properties.

    3-(3-Methoxyphenyl)propanoic acid: Another similar compound with a methoxyphenyl group, but with different functional groups and reactivity.

    Dithieno[3,2-b2′,3′-d]pyrrole: This compound has a pyrrole core but differs in its overall structure and applications.

Uniqueness

2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromene, pyrrole, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(3-ethoxypropyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO5/c1-3-28-13-7-12-24-20(15-8-6-9-16(14-15)27-2)19-21(25)17-10-4-5-11-18(17)29-22(19)23(24)26/h4-6,8-11,14,20H,3,7,12-13H2,1-2H3

InChI Key

MCPYFAMHVCLKFO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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